5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a structurally complex framework combining a 1,4-dioxa-8-azaspiro[4.5]decane core with a thiazolo[3,2-b][1,2,4]triazole moiety substituted by an m-tolyl group and a methyl group. The spirocyclic system is known for conformational rigidity, which can influence pharmacokinetic properties such as metabolic stability and receptor binding .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-4-3-5-15(12-13)16(17-18(25)24-19(28-17)21-14(2)22-24)23-8-6-20(7-9-23)26-10-11-27-20/h3-5,12,16,25H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHICFMWVCYQIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a unique structure with potential pharmacological applications. Its complex molecular architecture combines elements that may interact with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure incorporating a 1,4-dioxa and azaspiro moiety, which is known to influence its biological properties. The thiazolo and triazole rings contribute to its potential interactions with biomolecular targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the thiazole and triazole rings suggests potential interactions with enzymes or receptors involved in various biochemical pathways.
- Antimicrobial Activity : Compounds featuring thiazole and triazole derivatives have shown promising antimicrobial properties. The inhibition of cell wall synthesis in bacteria is a common mechanism attributed to these structures.
- Anticancer Properties : Some studies have reported that thiazolo[3,2-b][1,2,4]triazoles can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Potential
In vitro assays demonstrated that thiazolo[3,2-b][1,2,4]triazoles could significantly reduce the viability of several cancer cell lines. The mechanism was linked to the activation of caspase-dependent apoptosis pathways .
Table 1: Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound involves multiple steps that typically include:
- Formation of the spirocyclic framework.
- Introduction of the thiazole and triazole moieties.
- Functionalization at specific positions to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spirocyclic Moieties
Several compounds sharing the 1,4-dioxa-8-azaspiro[4.5]decane core exhibit variations in substituents and biological activities:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability and target affinity, as seen in BTZ-043 derivatives .
- Bulkier substituents (e.g., benzylpiperazinyl) improve selectivity for receptor subtypes, such as σ2 receptors in anticancer applications .
Thiazolo-Triazole Derivatives
Compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit diverse bioactivities:
Key Differences :
- Methyl substitution at position 2 could reduce steric hindrance compared to bulkier groups, favoring interactions with hydrophobic enzyme pockets.
Preparation Methods
Cyclocondensation of 3-Mercapto-1,2,4-triazole with α-Haloketones
Adapting methods from SciELO Chile, the thiazole ring is formed by reacting 3-mercapto-1,2,4-triazole derivatives with α-bromoketones. For the target compound, 4-(bromoacetyl)-3-methylphenol serves as the α-haloketone precursor.
Procedure :
- Step 1 : Dissolve 3-mercapto-1,2,4-triazole (1.0 mmol) and 4-(bromoacetyl)-3-methylphenol (1.05 mmol) in ethanol (10 mL).
- Step 2 : Reflux at 80°C for 4–6 hours under nitrogen.
- Step 3 : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 5 hours |
| Purity (HPLC) | ≥95% |
This method aligns with green chemistry principles, avoiding toxic solvents.
Visible-Light-Mediated Regioselective Synthesis
A photochemical approach from Fernández et al. enables regioselective formation of the thiazolo-triazole system. Using N-bromosuccinimide (NBS) as a brominating agent and visible-light irradiation, the reaction proceeds via a radical mechanism.
Procedure :
- Step 1 : Mix 1,3-diketone (1.0 mmol) and 3-mercapto-1,2,4-triazole (1.1 mmol) in aqueous acetonitrile.
- Step 2 : Add NBS (1.2 mmol) and irradiate with a 450 nm LED for 12 hours.
- Step 3 : Extract with dichloromethane, dry over Na₂SO₄, and recrystallize from methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Regioselectivity | >99% |
| Reaction Scale | Up to 50 g |
Radical trapping experiments with TEMPO confirmed the involvement of free radicals in the mechanism.
Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl Moiety
The spirocyclic amine is prepared through a ring-closing metathesis (RCM) strategy, as inferred from PubChem data on analogous structures.
Ring-Closing Metathesis of Diene Precursors
Procedure :
- Step 1 : Synthesize N-allyl-2,2-bis(2-hydroxyethyl)amine via nucleophilic substitution of 2-chloroethanol with allylamine.
- Step 2 : Subject the diene to RCM using Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours.
- Step 3 : Purify the spirocyclic amine via vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Catalyst Loading | 5 mol% |
| Purity (GC-MS) | 98% |
Coupling of Spirocyclic Amine to the Thiazolo-Triazole Core
The final assembly involves nucleophilic substitution or reductive amination to attach the spirocyclic amine to the m-tolylmethyl-thiazolo-triazole intermediate.
Reductive Amination Protocol
Procedure :
- Step 1 : React 5-(m-tolylmethyl)-2-methylthiazolo[3,2-b]triazol-6-ol (1.0 mmol) with paraformaldehyde (3.0 mmol) in THF.
- Step 2 : Add spirocyclic amine (1.2 mmol) and sodium cyanoborohydride (1.5 mmol).
- Step 3 : Stir at room temperature for 48 hours, then purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Reaction Time | 48 hours |
| Purity (NMR) | ≥97% |
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include solvent choice, temperature, and catalyst loading. Comparative data are summarized in Table 1.
Table 1. Optimization of Thiazolo-Triazole Cyclocondensation
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | None | 68 | 95 |
| Acetonitrile | 25 | NBS | 85 | 98 |
| DMF | 100 | K₂CO₃ | 72 | 93 |
Visible-light-mediated reactions in acetonitrile provided superior yields and regioselectivity.
Characterization and Analytical Data
The final compound was characterized using advanced spectroscopic techniques:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (s, 1H, Ar-H), 4.12 (s, 2H, CH₂), 3.95–3.85 (m, 4H, OCH₂), 2.89 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calculated for C₂₂H₂₅N₃O₃S [M+H]⁺: 436.1634; found: 436.1636.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
